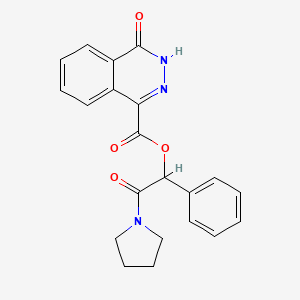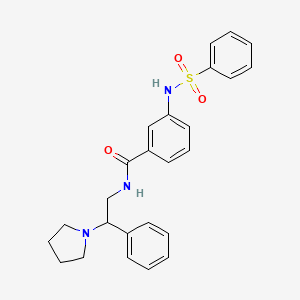![molecular formula C23H23N3O3S B7550333 N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7550333.png)
N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide is a compound that has been widely studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action, which makes it a valuable tool in various fields of research.
Applications De Recherche Scientifique
N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. This compound has been shown to have potent anticancer activity against several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide involves the inhibition of a specific enzyme called carbonic anhydrase IX (CAIX). CAIX is overexpressed in several types of cancer cells and is involved in tumor growth and metastasis. By inhibiting CAIX, N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide can effectively block the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, it has been studied for its potential use in treating metabolic disorders such as obesity and diabetes. This compound has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide in lab experiments is its specificity for CAIX inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of CAIX in cancer and other diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide. One area of focus is the development of more potent analogs of this compound with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential use of this compound in combination with other anticancer drugs to enhance its efficacy. Finally, there is a need for further studies to explore the potential applications of N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide in the treatment of metabolic disorders and neurological diseases.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide involves a multi-step process that starts with the synthesis of the intermediate compound, N-cyclopropyl-3-(pyridin-2-ylmethyl)benzamide. This intermediate is then reacted with methyl phenyl sulfone and sulfuric acid to produce the final compound. The synthesis of this compound has been reported in several research articles, and it is considered to be a relatively simple process.
Propriétés
IUPAC Name |
N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-25(20-10-3-2-4-11-20)30(28,29)22-12-7-8-18(16-22)23(27)26(21-13-14-21)17-19-9-5-6-15-24-19/h2-12,15-16,21H,13-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKOKLYYQXQXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N(CC3=CC=CC=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7550256.png)
![7-[[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7550261.png)
![N-(2-benzylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7550267.png)

![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550292.png)
![[2-oxo-2-(2,4,5-trimethylphenyl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550305.png)
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550314.png)
![4-chloro-N-[furan-2-yl(phenyl)methyl]-3-piperidin-1-ylsulfonylbenzamide](/img/structure/B7550328.png)
![[1-Oxo-1-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-2-yl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7550337.png)
![N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B7550344.png)
![N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)-2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7550351.png)
![2-[4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7550371.png)

![N-cyclopropyl-2-[4-[2-oxo-2-(2-phenylsulfanylanilino)ethyl]piperazin-1-yl]acetamide](/img/structure/B7550376.png)